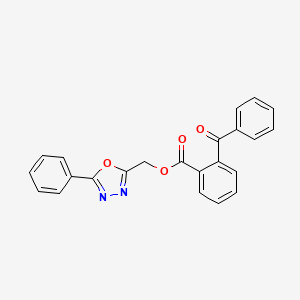

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities.

Aplicaciones Científicas De Investigación

Notum Inhibition for Wnt Signaling Modulation

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate: has been identified as a potent inhibitor of Notum carboxylesterase activity . Notum negatively regulates the Wnt signaling pathway by removing an essential palmitoleoyl moiety from Wnt proteins. By inhibiting Notum, this compound restores Wnt signaling activation, making it a valuable tool for studying Wnt-related diseases and potential therapeutic interventions.

Bola-Type Scaffolds in Biology and Pharmacy

Bola-type scaffolds, including oxadiazoles, find applications in drug and gene transport systems, chemical sensing, and molecular recognition . The unique structural features of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate make it an interesting candidate for such applications.

Antiviral Activity Against SARS-CoV-2

Researchers have synthesized novel honokiol analogues by incorporating oxadiazole derivatives, including (5-phenyl-1,3,4-oxadiazol-2-yl)methyl moieties. These derivatives were evaluated for antiviral entry activities against SARS-CoV-2 pseudovirus models . The compound’s potential antiviral properties warrant further investigation.

Broad Biological Activities

Oxadiazoles, including (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate, exhibit diverse biological activities. These include analgesic, antibiotic, anticonvulsant, anti-hepatitis B virus, antitumor, anti-inflammatory, and acetylcholinesterase inhibitory effects . Their versatility makes them valuable in drug discovery and development.

Energetic Behavior of Oxadiazole Derivatives

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate belongs to the oxadiazole family, which possesses interesting energetic properties. Understanding its behavior can aid in designing energetic materials or optimizing existing ones .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with proteins such as oxidoreductase . These proteins play crucial roles in various biological processes, including cellular respiration, detoxification, and signal transduction .

Mode of Action

For instance, they can form hydrogen bonds or hydrophobic interactions with the active site of the target protein, leading to changes in the protein’s function .

Biochemical Pathways

Given the potential interaction with oxidoreductase proteins, it is plausible that this compound could influence pathways involving redox reactions .

Result of Action

Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .

Propiedades

IUPAC Name |

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O4/c26-21(16-9-3-1-4-10-16)18-13-7-8-14-19(18)23(27)28-15-20-24-25-22(29-20)17-11-5-2-6-12-17/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOXJUQSSJUVIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthol](/img/structure/B4898471.png)

![3-(3,4-dimethoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4898480.png)

![N-(4-fluorobenzyl)-3-{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4898490.png)

![2-[2-(benzyloxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4898497.png)

![3,3'-[5-(4-chlorophenyl)-1,1,3,3-tetraoxido-1,3-dithiane-2,2-diyl]dipropanenitrile](/img/structure/B4898516.png)

![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methylphenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4898524.png)

![9-[3-(3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4898542.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4898552.png)

![1-[4-(4-ethylphenoxy)butyl]pyrrolidine](/img/structure/B4898563.png)

![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4898576.png)